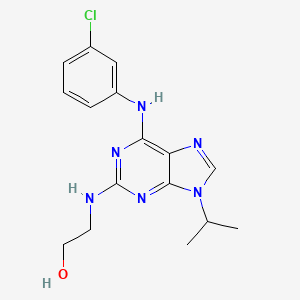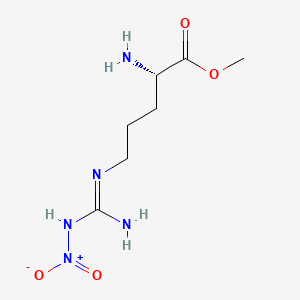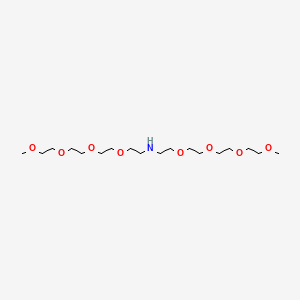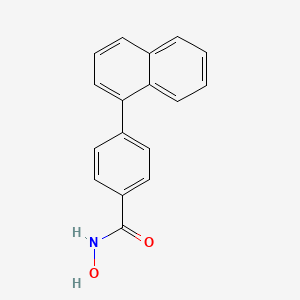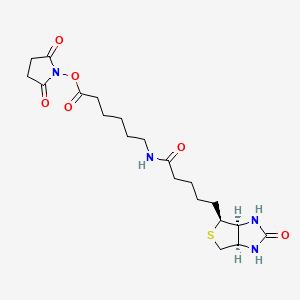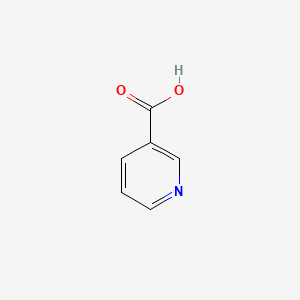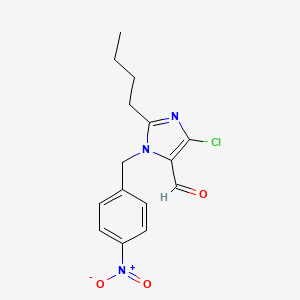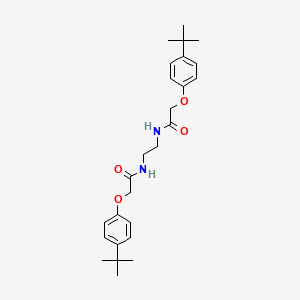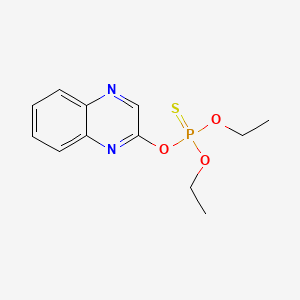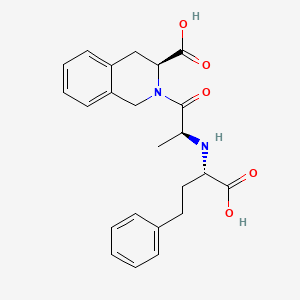
Nicardipine pyridine metabolite II
Overview
Description
Nicardipine pyridine metabolite II is a derivative of nicardipine, a dihydropyridine calcium channel blocker. Nicardipine is primarily used for the treatment of hypertension and angina. The metabolite is formed during the metabolic breakdown of nicardipine in the human body, specifically in the liver. This compound retains some of the pharmacological properties of the parent drug and is of interest in pharmacokinetic and pharmacodynamic studies .
Mechanism of Action
Target of Action
Nicardipine, the parent compound of Npm-II, is a dihydropyridine calcium-channel blocker . It primarily targets the calcium channels in the cell membrane, specifically the slow channels or select voltage-sensitive areas of vascular smooth muscle and myocardium . These targets play a crucial role in regulating the influx of calcium ions, which is essential for various cellular functions, including muscle contraction and neurotransmitter release .
Mode of Action
Npm-II, similar to Nicardipine, likely interacts with its targets by inhibiting the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition could occur through various mechanisms, such as deforming the channel, inhibiting ion-control gating mechanisms, or interfering with the release of calcium from the sarcoplasmic reticulum . The result is a relaxation of coronary vascular smooth muscle and coronary vasodilation, which increases myocardial oxygen delivery .
Biochemical Pathways
The biochemical pathways affected by Npm-II are likely similar to those of Nicardipine. As a calcium channel blocker, Npm-II would impact the calcium-dependent signaling pathways. By inhibiting calcium influx, it can modulate the contraction and dilation of blood vessels, affecting blood pressure and heart rate . Furthermore, Npm-II has been identified as a putative inhibitor of the embryonic ectoderm development (EED) protein, which is involved in noncanonical EZH2 signaling .
Pharmacokinetics
Nicardipine is rapidly and extensively metabolized following oral administration, with a large first-pass effect . It is predominantly metabolized in the liver, with the rate-limiting factor being blood supply to the liver . Given that Npm-II is a metabolite of Nicardipine, it is likely that similar ADME (Absorption, Distribution, Metabolism, Excretion) properties apply.
Result of Action
The molecular and cellular effects of Npm-II’s action are likely to be similar to those of Nicardipine. By blocking calcium channels, Npm-II can cause relaxation of coronary vascular smooth muscle, leading to coronary vasodilation . This can increase myocardial oxygen delivery, which is beneficial in conditions like angina pectoris . Additionally, Npm-II has been shown to have high selectivity and potency against chemoresistant prostate cancer cells, inducing apoptosis and cell cycle arrest .
Action Environment
The action, efficacy, and stability of Npm-II can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug-drug interactions . Additionally, individual patient characteristics, such as age, sex, liver function, and kidney function, can also impact the pharmacokinetics and pharmacodynamics of Npm-II . More research is needed to fully understand how these and other environmental factors influence the action of Npm-II.
Biochemical Analysis
Biochemical Properties
Nicardipine pyridine metabolite II interacts with various enzymes, proteins, and other biomolecules. As a metabolite of Nicardipine, it shares some of the biochemical properties of its parent compound. Nicardipine is known to inhibit the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This interaction with calcium channels is likely to be a key aspect of the biochemical role of this compound.
Cellular Effects
The effects of this compound on cells are largely derived from its parent compound, Nicardipine. Nicardipine has been shown to have high selectivity and potency against chemoresistant prostate cancer cells, inducing apoptosis and cell cycle arrest . It’s plausible that this compound may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
Studies on Nicardipine suggest that it acts as an antagonist of calcium influx through the slow channel of the cell membrane . It’s possible that this compound shares this mechanism of action.
Temporal Effects in Laboratory Settings
Nicardipine has been shown to cause dose-related reductions in systolic and diastolic blood pressure and an increased heart rate
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Nicardipine has been shown to have profound decreases in blood pressure in animal models of hypertension .
Metabolic Pathways
Nicardipine is known to be rapidly and extensively metabolised, predominantly in the liver . It’s plausible that this compound is involved in similar metabolic pathways.
Transport and Distribution
Given that Nicardipine is known to inhibit the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes , it’s plausible that this compound may have similar transport and distribution characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nicardipine pyridine metabolite II involves several steps, starting from nicardipine. The primary synthetic route includes:
Oxidation: Nicardipine undergoes oxidation to form the pyridine derivative.
Hydrolysis: The ester groups in nicardipine are hydrolyzed to form the corresponding acids.
Cyclization: The intermediate compounds undergo cyclization to form the pyridine ring structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large quantities of nicardipine are subjected to controlled oxidation and hydrolysis reactions.
Purification: The resulting product is purified using techniques such as crystallization and chromatography to obtain the pure metabolite
Types of Reactions:
Oxidation: this compound can undergo further oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the metabolite.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives of the pyridine ring.
Reduction Products: Reduced forms of the metabolite with altered pharmacological properties.
Substitution Products: Compounds with different functional groups replacing the original ones
Scientific Research Applications
Nicardipine pyridine metabolite II has several scientific research applications:
Pharmacokinetics and Pharmacodynamics: Used to study the metabolic pathways and the pharmacological effects of nicardipine.
Drug Development: Serves as a reference compound in the development of new calcium channel blockers.
Biological Studies: Employed in research on calcium ion regulation and its effects on cardiovascular health.
Medical Research: Investigated for its potential therapeutic effects in conditions such as hypertension and angina
Comparison with Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker used for hypertension and angina.
Amlodipine: A long-acting calcium channel blocker with similar therapeutic uses.
Felodipine: Used for the treatment of high blood pressure and angina.
Comparison:
Uniqueness: Nicardipine pyridine metabolite II is unique due to its specific metabolic pathway and the formation of the pyridine ring structure.
Pharmacological Properties: While similar to other dihydropyridines, it has distinct pharmacokinetic and pharmacodynamic profiles.
Therapeutic Applications: Shares common therapeutic applications with other calcium channel blockers but may offer unique benefits in specific clinical scenarios
Properties
IUPAC Name |
3-O-[2-[benzyl(methyl)amino]ethyl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O6/c1-17-22(25(30)34-4)24(20-11-8-12-21(15-20)29(32)33)23(18(2)27-17)26(31)35-14-13-28(3)16-19-9-6-5-7-10-19/h5-12,15H,13-14,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROZWIBBDLLXKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OCCN(C)CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30208592 | |
| Record name | Nicardipine pyridine metabolite II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59875-58-0 | |
| Record name | Nicardipine pyridine metabolite II | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059875580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicardipine pyridine metabolite II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30208592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dehydro Nicardipine (Freebase) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8XP54WU6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


